

Comparative Guide to 6-Chloro-5-fluoronicotinaldehyde for Advanced Research

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Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of **6-Chloro-5-fluoronicotinaldehyde**, a key building block in medicinal chemistry and materials science. It includes a detailed summary of its physicochemical and spectroscopic properties, alongside a comparative analysis with structurally similar alternatives. This document is intended to facilitate informed decisions in experimental design and synthesis by providing available data and outlining detailed experimental protocols.

Physicochemical Properties

6-Chloro-5-fluoronicotinaldehyde is a solid at room temperature with a molecular weight of 159.55 g/mol ^[1] It is characterized by its chlorinated and fluorinated pyridine ring structure, which imparts specific reactivity and properties valuable in the synthesis of more complex molecules. The compound should be stored in an inert atmosphere at 2-8°C.

Property	Value	Reference
CAS Number	950691-52-8	
Molecular Formula	C ₆ H ₃ ClFNO	[2]
Molecular Weight	159.55 g/mol	[1]
Physical Form	Solid	
Purity	97% - 98%	
Storage Temperature	2-8°C (Inert atmosphere)	

Spectroscopic Characterization

Detailed experimental spectroscopic data for **6-Chloro-5-fluoronicotinaldehyde** is not widely available in public databases. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the pyridine ring. The aldehydic proton (CHO) would likely appear as a singlet in the downfield region (around 10.0 ppm). The two aromatic protons will show chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups.
- ¹³C NMR:** The carbon NMR spectrum will provide key information about the carbon framework. The aldehydic carbon is expected to have a chemical shift in the range of 185-195 ppm. The carbons of the pyridine ring will appear between 110-160 ppm, with their exact shifts influenced by the attached functional groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **6-Chloro-5-fluoronicotinaldehyde** would be characterized by the following key absorption bands:

Functional Group	Expected Wavenumber (cm ⁻¹)
C-H stretch (aromatic)	3100-3000
C=O stretch (aldehyde)	1710-1685
C=N and C=C stretch (pyridine ring)	1600-1450
C-Cl stretch	850-550
C-F stretch	1400-1000

Mass Spectrometry (MS)

In a mass spectrum, **6-Chloro-5-fluoronicotinaldehyde** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes would be observed.^[4] Common fragmentation patterns would likely involve the loss of the formyl group (CHO), chlorine, or fluorine atoms.

Comparison with Alternatives

In the landscape of drug discovery and materials science, several halogenated and substituted nicotinaldehydes serve as important synthetic intermediates. The choice of a specific building block depends on the desired electronic properties, reactivity, and the synthetic route. Below is a comparison of **6-Chloro-5-fluoronicotinaldehyde** with two structurally related, commercially available alternatives: 6-Bromo-5-fluoronicotinaldehyde and 6-Chloro-5-methoxynicotinaldehyde.

Feature	6-Chloro-5-fluoronicotinaldehyde	6-Bromo-5-fluoronicotinaldehyde	6-Chloro-5-methoxynicotinaldehyde
CAS Number	950691-52-8	1227588-59-1[5][6]	95652-80-5
Molecular Weight	159.55 g/mol [1]	204.00 g/mol [7][8]	171.58 g/mol [9]
Reactivity of C6-Halogen	The C-Cl bond is reactive towards nucleophilic substitution and cross-coupling reactions.	The C-Br bond is generally more reactive than the C-Cl bond in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), potentially allowing for milder reaction conditions.	The C-Cl bond remains a key site for synthetic transformations.
Electronic Effects	The fluorine at C5 is strongly electron-withdrawing, influencing the reactivity of the pyridine ring and the aldehyde.	Similar to the chloro-analogue, the fluorine at C5 is strongly electron-withdrawing.	The methoxy group at C5 is electron-donating, which will alter the electronic properties and reactivity of the pyridine ring compared to the fluoro-substituted analogues.
Potential Applications	Used as a building block for agrochemicals and pharmaceuticals where the specific combination of chloro and fluoro substituents is desired for biological activity or to modulate	A valuable alternative when higher reactivity at the C6 position is required for synthetic transformations.	Employed in syntheses where an electron-donating group at the C5 position is needed to tune the electronic properties of the final molecule.

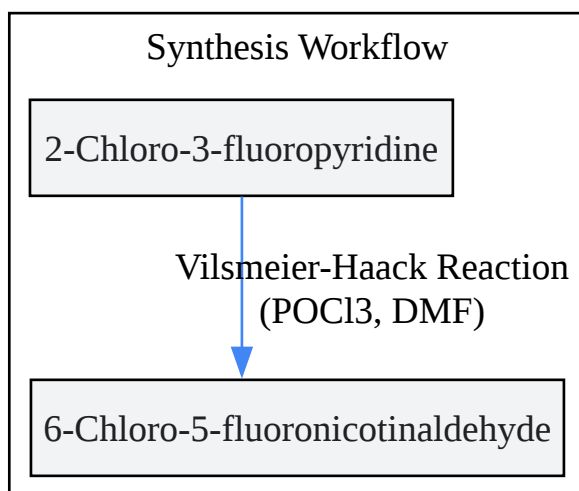
physicochemical
properties.

Experimental Protocols

While a specific, detailed synthesis protocol for **6-Chloro-5-fluoronicotinaldehyde** is not readily available in the reviewed literature, a general synthetic approach can be proposed based on established methods for related compounds.

Proposed Synthesis of 6-Chloro-5-fluoronicotinaldehyde

A plausible synthetic route could involve the formylation of a suitable 2-chloro-3-fluoropyridine precursor. One common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction.



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Caption: Proposed synthetic workflow for **6-Chloro-5-fluoronicotinaldehyde**.

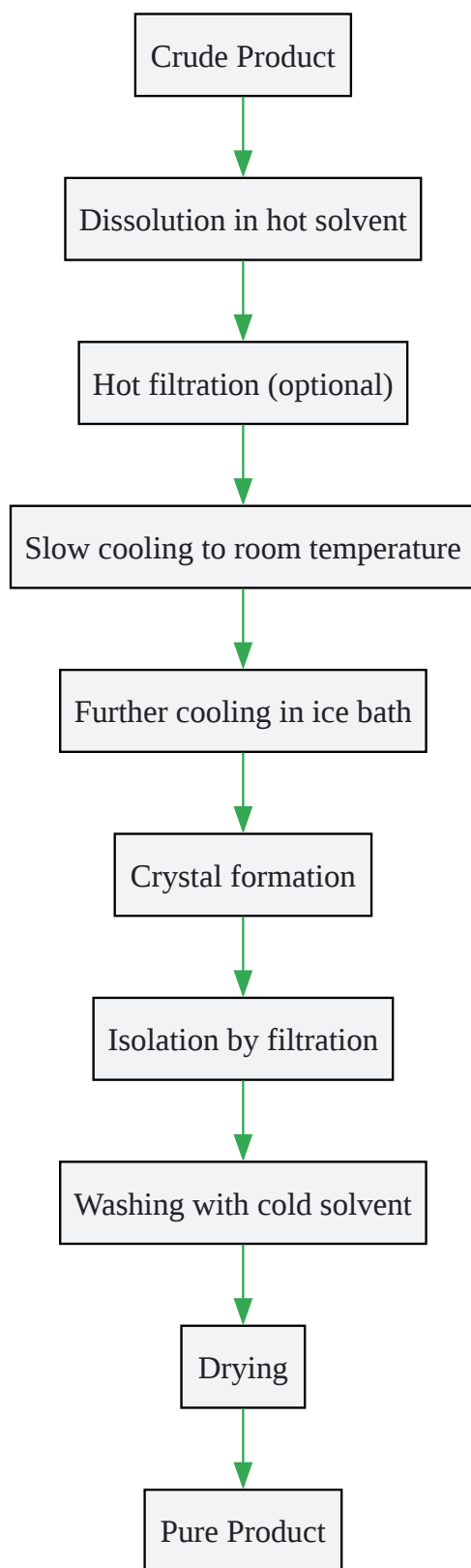
Experimental Procedure (General):

- **Reaction Setup:** To a cooled solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., chloroform), phosphorus oxychloride (POCl_3) is added dropwise while maintaining a low temperature.

- **Addition of Starting Material:** A solution of 2-chloro-3-fluoropyridine in the same solvent is then added slowly to the Vilsmeier reagent.
- **Reaction:** The reaction mixture is heated under reflux for several hours.
- **Work-up:** After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
- **Extraction:** The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Purification by Recrystallization

For purification of solid aldehydes, recrystallization is a common technique. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane, are often effective.

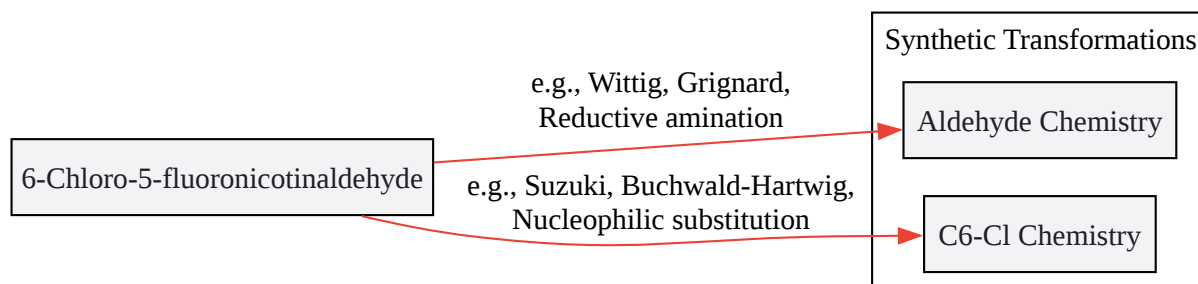


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Caption: General workflow for purification by recrystallization.

Signaling Pathways and Logical Relationships

The utility of **6-Chloro-5-fluoronicotinaldehyde** as a synthetic building block stems from the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications.



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Caption: Key reactive sites of **6-Chloro-5-fluoronicotinaldehyde**.

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